molecular formula C9H6N2O3 B12360220 4-oxo-1H-phthalazine-1-carboxylic acid

4-oxo-1H-phthalazine-1-carboxylic acid

Cat. No.: B12360220
M. Wt: 190.16 g/mol
InChI Key: PYKQFLWWCVCREI-UHFFFAOYSA-N
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Description

4-oxo-1H-phthalazine-1-carboxylic acid is a heterocyclic compound with a phthalazine core structure It is characterized by the presence of a keto group at the 4-position and a carboxylic acid group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-1H-phthalazine-1-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of phthalic anhydride with hydrazine to form phthalazine, which is then oxidized to introduce the keto group at the 4-position. The carboxylic acid group can be introduced through subsequent carboxylation reactions.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of catalysts and controlled reaction environments to facilitate the desired transformations efficiently.

Chemical Reactions Analysis

Types of Reactions

4-oxo-1H-phthalazine-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The keto group can be further oxidized under strong oxidizing conditions.

    Reduction: The keto group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.

    Substitution: The carboxylic acid group can participate in substitution reactions to form esters, amides, and other derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Alcohols or amines in the presence of dehydrating agents like thionyl chloride or dicyclohexylcarbodiimide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or further oxidized derivatives.

    Reduction: Formation of 4-hydroxy-1H-phthalazine-1-carboxylic acid.

    Substitution: Formation of esters, amides, and other functionalized derivatives.

Scientific Research Applications

4-oxo-1H-phthalazine-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of advanced materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 4-oxo-1H-phthalazine-1-carboxylic acid in biological systems involves its interaction with specific molecular targets. The keto and carboxylic acid groups play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may interfere with metabolic pathways or signal transduction processes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-oxo-3-phenyl-phthalazine-1-carboxylic acid: Similar structure with a phenyl group at the 3-position.

    4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylic acid: Contains a tetrahydroindole core instead of a phthalazine core.

    4-oxo-4-[(3,3,5-trimethylcyclohexyl)amino]but-2-enoic acid: Features a different core structure and functional groups.

Uniqueness

4-oxo-1H-phthalazine-1-carboxylic acid is unique due to its specific arrangement of functional groups and the phthalazine core. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H6N2O3

Molecular Weight

190.16 g/mol

IUPAC Name

4-oxo-1H-phthalazine-1-carboxylic acid

InChI

InChI=1S/C9H6N2O3/c12-8-6-4-2-1-3-5(6)7(9(13)14)10-11-8/h1-4,7H,(H,13,14)

InChI Key

PYKQFLWWCVCREI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(N=NC2=O)C(=O)O

Origin of Product

United States

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